molecular formula C7H4F3N3 B1511182 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine CAS No. 617678-32-7

5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine

Cat. No.: B1511182
CAS No.: 617678-32-7
M. Wt: 187.12 g/mol
InChI Key: JLWCYGRWTPNODY-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group attached to an imidazo[4,5-b]pyridine core

Biochemical Analysis

Biochemical Properties

5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound is known to exhibit strong binding interactions with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes. These interactions can lead to the inhibition or activation of these enzymes, thereby influencing metabolic processes. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, affecting their function and activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to alter the expression of genes involved in inflammatory responses, thereby affecting the overall inflammatory process within cells . Additionally, the compound can impact cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in their function and activity. For example, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These long-term effects are important considerations for in vitro and in vivo studies involving the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes result in the formation of metabolites that can be further processed and excreted from the body. The interactions of this compound with metabolic enzymes can also influence the overall metabolic flux and levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and accumulation within cells . Additionally, this compound can bind to intracellular proteins, influencing its localization and distribution within different cellular compartments . These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. Studies have shown that the compound can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to influence gene expression . Additionally, this compound can be found in the cytoplasm, where it interacts with metabolic enzymes and other biomolecules to modulate cellular metabolism . The subcellular localization of the compound is essential for understanding its specific functions and mechanisms of action within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine typically involves multiple steps, starting with the appropriate precursors. One common method is the cyclization of 2-aminopyridine derivatives with trifluoromethylating agents under specific reaction conditions, such as high temperatures and the presence of catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Ensuring the purity and yield of the final product is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group can enhance the stability and reactivity of the resulting compounds.

Biology: In biological research, this compound has been studied for its potential as a bioactive molecule. It may interact with various biological targets, leading to potential therapeutic applications.

Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Comparison with Similar Compounds

  • 1,3,5-tris(trifluoromethyl)benzene

  • Trifluoromethylpyridine derivatives

  • Other imidazo[4,5-b]pyridine derivatives

Uniqueness: 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine stands out due to its unique combination of the trifluoromethyl group and the imidazo[4,5-b]pyridine core. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

5-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-2-1-4-6(13-5)12-3-11-4/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWCYGRWTPNODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60741609
Record name 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60741609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617678-32-7
Record name 5-(Trifluoromethyl)-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60741609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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